molecular formula C9H6N4O B069491 3-Aminoquinoxaline-2-carbonitrile 4-oxide CAS No. 160314-96-5

3-Aminoquinoxaline-2-carbonitrile 4-oxide

Cat. No. B069491
M. Wt: 186.17 g/mol
InChI Key: MGOFMDCHTJGSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoquinoxaline-2-carbonitrile 4-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure, making it a unique and versatile molecule. In

Scientific Research Applications

3-Aminoquinoxaline-2-carbonitrile 4-oxide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied as a potential inhibitor of protein kinases, which are important targets for the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinases such as c-Src and EGFR, which are involved in the regulation of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

3-Aminoquinoxaline-2-carbonitrile 4-oxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antibacterial activity. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify, making it a practical compound for laboratory experiments. However, one of the limitations of 3-Aminoquinoxaline-2-carbonitrile 4-oxide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 4-oxide. One area of research is the development of more efficient synthesis methods and purification techniques. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, the study of its mechanism of action and its interactions with other molecules may provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Aminoquinoxaline-2-carbonitrile 4-oxide involves the reaction of 3-nitroquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This reaction leads to the formation of 3-Aminoquinoxaline-2-carbonitrile 4-oxide as the major product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.

properties

CAS RN

160314-96-5

Product Name

3-Aminoquinoxaline-2-carbonitrile 4-oxide

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

4-hydroxy-3-iminoquinoxaline-2-carbonitrile

InChI

InChI=1S/C9H6N4O/c10-5-7-9(11)13(14)8-4-2-1-3-6(8)12-7/h1-4,11,14H

InChI Key

MGOFMDCHTJGSMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N)N2O)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N)N2O)C#N

Origin of Product

United States

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